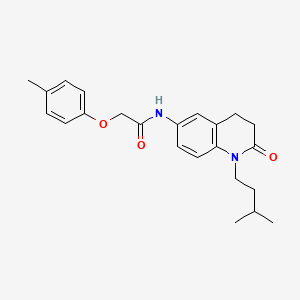
N-(1-イソペンチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)-2-(p-トリルオキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide, also known as PTAC, is a compound that has been studied extensively for its potential applications in scientific research.
科学的研究の応用
医薬品研究開発
この化合物のコア構造は、テトラヒドロキノリン誘導体であることから、医薬品研究における可能性を示唆しています。 テトラヒドロキノリン誘導体は、抗ウイルス活性、抗炎症活性、抗癌活性などの生物活性を有することが研究されています 。この化合物は、同様の活性を合成および試験することができ、新しい治療薬の開発につながる可能性があります。
抗ウイルス剤の探索
インドール誘導体は、この化合物と構造的に類似しており、抗ウイルス剤として有望であることが示されています 。側鎖や官能基を修飾することで、研究者はこの化合物のさまざまなウイルス感染に対する有効性を探索することができ、インフルエンザやHIVなどの疾患の治療に貢献する可能性があります。
抗炎症用途
インドール誘導体の抗炎症作用は、よく知られています 。この化合物は、炎症経路を阻害する能力について調査することができ、関節炎やクローン病などの慢性炎症性疾患の新しい治療法につながる可能性があります。
がん治療
テトラヒドロキノリン骨格を持つ化合物は、抗癌活性と関連付けられています 。この化合物は、がん細胞の増殖を阻害する効果を調べるために、腫瘍学的研究の一部になる可能性があり、新しいがん治療につながる可能性があります。
抗酸化の可能性
インドール誘導体の抗酸化能は、酸化ストレスに対抗する候補としています 。この化合物は、抗酸化特性について評価することができ、酸化損傷によって引き起こされる状態を予防または治療するのに役立つ可能性があります。
抗菌および抗細菌研究
インドール誘導体は、抗菌および抗細菌活性を示しています 。この化合物は、さまざまな細菌株に対して合成および試験することができ、新しい抗生物質の開発につながる可能性があります。
作用機序
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may contribute to its neuroprotective effects. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has also been shown to bind to certain receptors in the body, including the sigma-1 receptor, which may be involved in its anti-cancer properties.
Biochemical and Physiological Effects:
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase and sigma-1 receptors, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has also been shown to modulate the activity of other enzymes and receptors, including monoamine oxidase and the GABA(A) receptor. These effects may contribute to its neuroprotective and anti-cancer properties. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a variety of potential applications in scientific research. However, there are also some limitations to its use. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is not very water-soluble, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide. One area of interest is the development of new drug candidates based on the structure of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide. Another area of interest is the further exploration of its neuroprotective and anti-cancer properties, including its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas of scientific research, such as inflammation and pain management.
合成法
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with isovaleric acid to produce the intermediate 1-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanone. This intermediate is then reacted with p-tolyl chloroformate and sodium hydride to produce N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide.
特性
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-21-10-7-19(14-18(21)6-11-23(25)27)24-22(26)15-28-20-8-4-17(3)5-9-20/h4-5,7-10,14,16H,6,11-13,15H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPJGRKJUYNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)

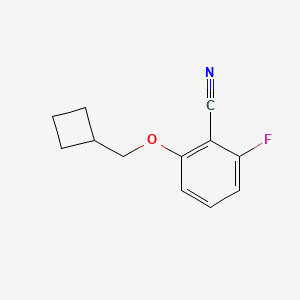
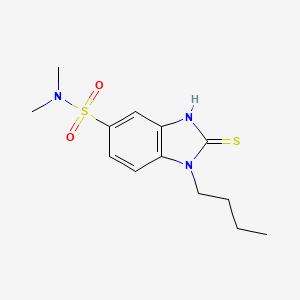
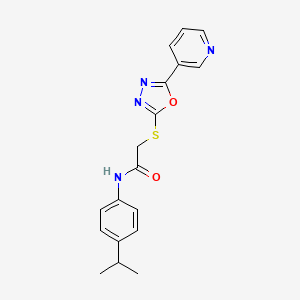
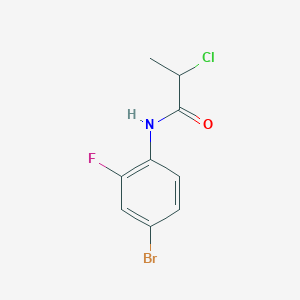
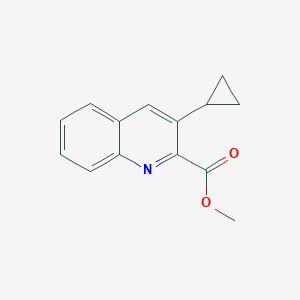
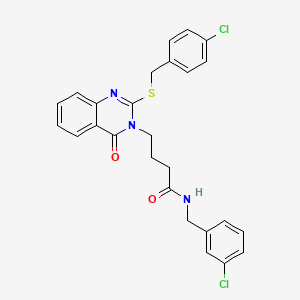

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

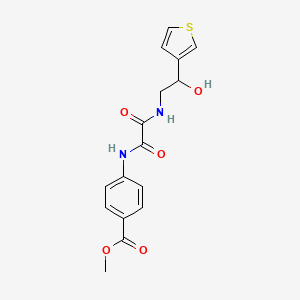
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)
